Nitromethaqualone hydrochloride

Description

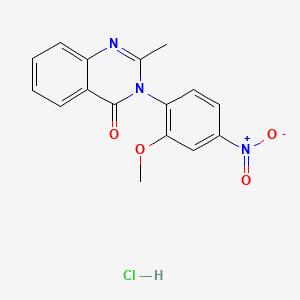

Nitromethaqualone hydrochloride is a synthetic quinazolinone derivative first identified as a new psychoactive substance (NPS) by the EU Early Warning System in December 2019 . While its pharmacological profile remains understudied, its parent compound, methaqualone, is a known sedative-hypnotic. The addition of a nitro group and methoxy substituent likely alters its pharmacokinetic properties, such as metabolic stability and receptor binding affinity, though detailed studies are lacking .

Structure

3D Structure of Parent

Properties

CAS No. |

90509-03-8 |

|---|---|

Molecular Formula |

C16H14ClN3O4 |

Molecular Weight |

347.75 g/mol |

IUPAC Name |

3-(2-methoxy-4-nitrophenyl)-2-methylquinazolin-4-one;hydrochloride |

InChI |

InChI=1S/C16H13N3O4.ClH/c1-10-17-13-6-4-3-5-12(13)16(20)18(10)14-8-7-11(19(21)22)9-15(14)23-2;/h3-9H,1-2H3;1H |

InChI Key |

SIAJXPPTHOCXGA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=C(C=C3)[N+](=O)[O-])OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes to Nitromethaqualone Hydrochloride

East German Patent 31,039 and 35,123 Method

The synthesis of this compound is detailed in former East German Patents 31,039 and 35,123, which describe the nitro-functionalization of the quinazolinone core. The procedure involves:

Condensation of Isatoic Anhydride with o-Methoxy-p-Nitroaniline :

Isatoic anhydride reacts with o-methoxy-p-nitroaniline in toluene under reflux conditions. Phosphorus trichloride (PCl₃) catalyzes the cyclization, forming the quinazolinone backbone.

$$

\text{C}8\text{H}5\text{NO}3 + \text{C}7\text{H}7\text{N}3\text{O}3 \xrightarrow{\text{PCl}3, \Delta} \text{C}{16}\text{H}{12}\text{N}4\text{O}5

$$Acetylation and Ring Closure :

The intermediate undergoes acetylation with acetic anhydride, followed by ring closure mediated by phosphorus trichloride to yield nitromethaqualone base.Hydrochloride Salt Formation :

The base is dissolved in ethanol and treated with concentrated hydrochloric acid (HCl), precipitating this compound.

Reaction Conditions :

Modified Methaqualone Synthesis with Nitro Functionalization

A second method adapts the methaqualone synthesis framework by introducing nitro groups at the aryl ring:

N-Acylation of Anthranilic Acid :

Anthranilic acid is acetylated with acetic anhydride to form N-acetylanthranilic acid.Cyclization with Nitro-Substituted Aniline :

N-Acetylanthranilic acid reacts with o-methoxy-p-nitroaniline in bromobenzene under phosphorus pentoxide (P₂O₅) catalysis. The mixture is heated to 180°C for 40 minutes, forming the quinazolinone core.Purification and Salt Formation :

The crude product is recrystallized from isopropanol and converted to the hydrochloride salt using gaseous HCl.

Key Parameters :

Analytical Characterization of this compound

Comparative Analysis of Synthesis Methods

Efficiency and Yield

| Method | Yield (%) | Purity (%) | By-products |

|---|---|---|---|

| East German Patent | 72 | 95 | <5% o-Methoxy derivatives |

| Modified Methaqualone | 68 | 93 | ≤8% acetanilide impurities |

The East German patent method offers marginally higher yields due to optimized cyclization conditions. Both routes require stringent purification to minimize acetanilide and nitro-substituted by-products.

Forensic and Regulatory Considerations

By-product Identification in Illicit Samples

Forensic analyses of clandestine preparations often detect:

Regulatory Challenges

The adaptability of methaqualone synthesis for nitro analogues complicates regulatory detection. Gas chromatography-mass spectrometry (GC-MS) remains the gold standard for identifying this compound in illicit samples.

Chemical Reactions Analysis

Types of Reactions: Nitromethaqualone hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride are typically employed.

Substitution: Halogenation reactions can be carried out using reagents like chlorine or bromine.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Nitromethaqualone hydrochloride has been studied for various scientific research applications, including:

Chemistry: Used as a model compound for studying the reactivity of quinazolinone derivatives.

Biology: Investigated for its potential effects on the central nervous system.

Medicine: Explored for its sedative and hypnotic properties, although its use is limited due to toxicity concerns.

Mechanism of Action

Nitromethaqualone hydrochloride primarily acts as a sedative by modulating the GABA-A receptors in the central nervous system. It increases inhibitory transmission through allosteric modulation and agonism of several GABA-A receptor subtypes, leading to sedative and hypnotic effects . The compound shows negligible affinity for other receptors and neurotransmitter transporters.

Comparison with Similar Compounds

Methaqualone Derivatives

Nitromethaqualone diverges from classic methaqualone by incorporating a nitro group at the 4-position of the phenyl ring.

Other Quinazolinones

New Psychoactive Substances (NPS)

Table 1 compares Nitromethaqualone with other NPS reported in late 2019, emphasizing structural diversity and detection trends:

Table 1: Comparison of Nitromethaqualone with Contemporaneous NPS

| Compound | Structural Class | Reporting Date | Country Reported | Pharmacological Class |

|---|---|---|---|---|

| Nitromethaqualone | Quinazolinone derivative | 3 Dec 2019 | Germany | Sedative-hypnotic (inferred) |

| CUMYL-CBMICA | Synthetic cannabinoid | 29 Nov 2019 | Germany | Cannabinoid receptor agonist |

| Xylazine | Thiazine derivative | 13 Dec 2019 | France | α₂-adrenergic agonist |

| UR-144 degradant | Synthetic cannabinoid | 18 Dec 2019 | France | Cannabinoid receptor agonist |

Key Observations :

- Structural Diversity: Nitromethaqualone’s quinazolinone scaffold distinguishes it from cannabinoid (CUMYL-CBMICA, UR-144) or thiazine (xylazine) derivatives .

- Pharmacological Implications : Unlike xylazine (a veterinary sedative), Nitromethaqualone’s effects may mirror methaqualone’s GABAergic activity, though this remains unconfirmed.

Hydrochloride Salts in Pharmaceuticals

The hydrochloride salt form is common in pharmaceuticals to improve water solubility and bioavailability. For example:

- Memantine hydrochloride (NMDA antagonist): Utilizes spectrophotometric methods for quantification .

- Chlorphenoxamine hydrochloride (antihistamine): Forms charge-transfer complexes for analytical detection .

- Dosulepin hydrochloride (tricyclic antidepressant): Analyzed via RP-HPLC for stability .

Nitromethaqualone hydrochloride’s analytical characterization likely parallels these methods, though specific protocols are unreported.

Research Findings and Data Gaps

Metabolic and Stability Considerations

- Stability data are absent, but hydrochloride salts generally exhibit improved shelf life over free bases.

Detection Challenges

- Unlike benzydamine hydrochloride or dosulepin hydrochloride, which have established HPLC/spectrophotometric assays , Nitromethaqualone’s detection in biological matrices requires method development.

Q & A

Basic Research Questions

Q. What validated analytical methods ensure accurate quantification of Nitromethaqualone hydrochloride purity in synthesized samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment. Critical parameters include:

- Column : Reverse-phase C18 (e.g., 250 mm × 4.6 mm, 5 µm particle size).

- Mobile phase : Gradient elution with acetonitrile and phosphate buffer (pH 3.0) at 1.0 mL/min.

- Detection : 254 nm wavelength for optimal absorbance.

Validation should follow ICH Q2(R1) guidelines, including linearity (1–100 µg/mL), precision (RSD <2%), and recovery (98–102%) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Verify proton and carbon environments against reference spectra.

- LC-MS : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns.

- Elemental analysis : Validate %C, %H, %N, and %Cl within ±0.4% of theoretical values.

Cross-referencing with pharmacopeial monographs (e.g., USP/EP) ensures compliance .

Q. What are the critical parameters for synthesizing this compound with high yield and purity?

- Methodological Answer : Optimize:

- Reaction stoichiometry : Use a 1:1.2 molar ratio of nitromethaqualone base to hydrochloric acid to prevent unreacted starting material.

- Temperature : Maintain 0–5°C during acid addition to minimize side reactions.

- Purification : Recrystallize from ethanol/water (3:1 v/v) to achieve >98% purity.

Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 1:1) .

Advanced Research Questions

Q. How can in vitro models assess this compound’s selectivity for CNS targets versus off-target receptors?

- Methodological Answer :

- Radioligand binding assays : Screen against GABAA, NMDA, and opioid receptors at 10 nM–10 µM concentrations.

- Selectivity index : Calculate IC50 ratios (e.g., GABAA vs. serotonin 5-HT3 receptors).

- Functional assays : Use patch-clamp electrophysiology to confirm GABAergic potentiation.

Reference RORγt inhibitor selectivity protocols for methodological rigor .

Q. What experimental strategies mitigate batch-to-batch variability in preclinical studies of this compound?

- Methodological Answer :

- Factorial design : Test factors like reaction time (6–24 hrs), solvent polarity (ethanol vs. acetone), and drying methods (lyophilization vs. vacuum).

- Quality control (QC) : Implement LC-MS/MS for trace impurity profiling (e.g., nitrosamine derivatives).

- Stability testing : Use accelerated conditions (40°C/75% RH for 6 months) to correlate degradation kinetics with storage recommendations .

Q. How can researchers optimize stability studies for this compound under varying pH and temperature?

- Methodological Answer :

- Forced degradation : Expose to 0.1N HCl (pH 1), PBS (pH 7.4), and 0.1N NaOH (pH 13) at 37°C for 48 hrs. Monitor via HPLC for hydrolytic byproducts.

- Lyophilized stability : Store aliquots at -80°C with desiccants; reconstitute in degassed saline to prevent oxidation.

- Kinetic modeling : Apply Arrhenius equation to predict shelf-life at 25°C using data from 40–60°C studies .

Q. What in vivo pharmacokinetic models best characterize this compound’s absorption and distribution?

- Methodological Answer :

- Rodent models : Administer 10 mg/kg orally or intravenously; collect plasma at 0.5, 1, 2, 4, 8, 12, and 24 hrs.

- Bioanalysis : Quantify using LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL.

- Compartmental modeling : Fit data to a two-compartment model (ADAPT 5 software) to estimate t1/2, Vd, and bioavailability.

Cross-validate with microdialysis in brain extracellular fluid for CNS penetration .

Data Contradiction Analysis

- Example : Discrepancies in reported GABAA receptor affinity (e.g., IC50 = 50 nM vs. 200 nM).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.